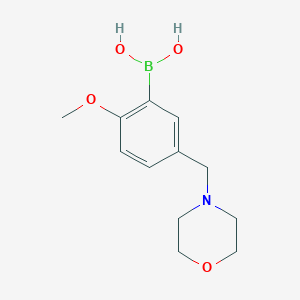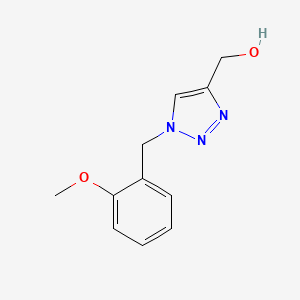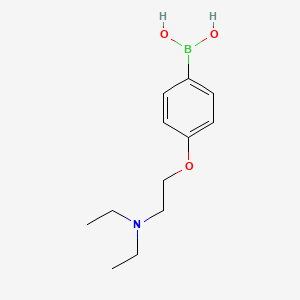
(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid
Overview
Description
(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diethylaminoethoxy group
Mechanism of Action
Target of Action
The primary target of 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid, a class of compounds that are widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
4-(2-(Diethylamino)ethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a nucleophilic organic group to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The biochemical pathway primarily affected by 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of a wide variety of organic compounds .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of 4-(2-(Diethylamino)ethoxy)phenylboronic acid may be influenced by its stability in aqueous environments .
Result of Action
The result of the action of 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide variety of organic compounds . The compound’s role as a cross-coupling partner in the Suzuki-Miyaura reaction makes it a valuable tool in organic synthesis .
Action Environment
The action of 4-(2-(Diethylamino)ethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the action, efficacy, and stability of 4-(2-(Diethylamino)ethoxy)phenylboronic acid may vary depending on the pH and other conditions of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Diethylamino)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Diethylaminoethoxy Group: The diethylaminoethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the phenylboronic acid intermediate with 2-(diethylamino)ethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol).
Protodeboronation: Protic acid (e.g., hydrochloric acid) or transition metal catalyst (e.g., palladium on carbon).
Scientific Research Applications
(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific electronic and optical properties.
Biological Research: The compound can be used to develop probes and sensors for detecting biomolecules, such as sugars and amino acids, due to its ability to form reversible covalent bonds with diols.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the diethylaminoethoxy group and is commonly used in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the diethylaminoethoxy group and is used in the synthesis of biologically active compounds.
4-Methoxyphenylboronic Acid: Contains a methoxy group and is used in organic synthesis and material science.
Uniqueness
(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid is unique due to the presence of the diethylaminoethoxy group, which can enhance its solubility and reactivity in certain chemical reactions. This functional group also allows for the formation of additional interactions, such as hydrogen bonding, which can be advantageous in the design of complex molecules and materials.
Properties
IUPAC Name |
[4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAQQFCVRUHGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


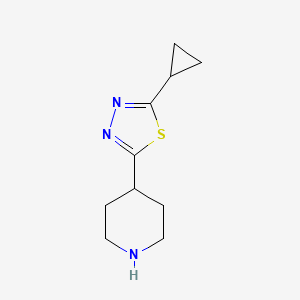
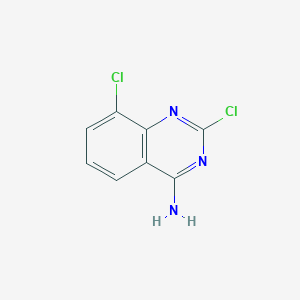
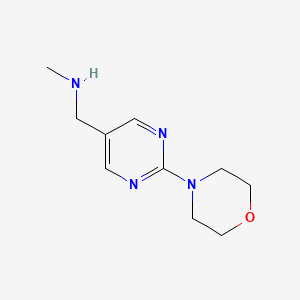
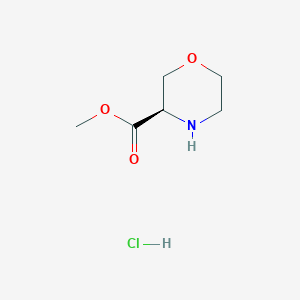
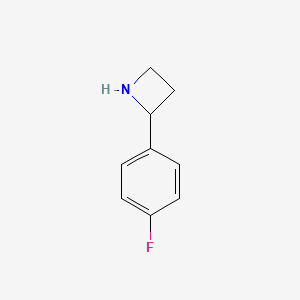
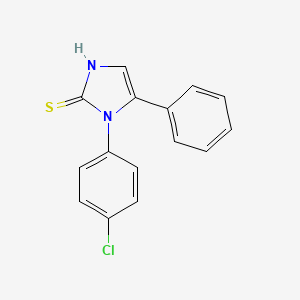
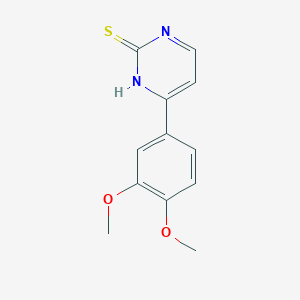
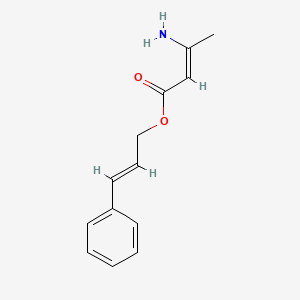
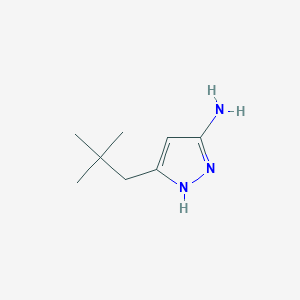
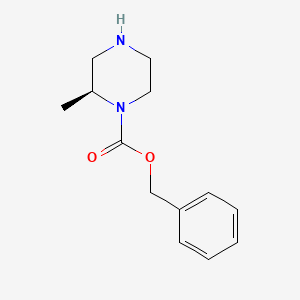
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
